molecular formula C32H56N2O2 B3026132 N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide CAS No. 191173-82-7

N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide

Cat. No. B3026132
CAS RN: 191173-82-7
M. Wt: 500.8 g/mol
InChI Key: IXLSSEJDKSHOEN-SDRVUZNUSA-N
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Description

“N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide” is a compound with the molecular formula C16H34N2O2 . It’s also known by other names such as “Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-” and "N-[2-(2-hydroxyethylamino)ethyl]dodecanamide" .


Synthesis Analysis

The synthesis of a similar compound, “fatty N-[2-[(2-hydroxyethyl)amino]ethyl]-amide”, was achieved through the direct amidation of palm oil and hydroxyethyl ethylenediamine . The reaction was carried out at 140°C for 2 hours .


Molecular Structure Analysis

The molecular structure of “N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide” can be represented by the SMILES string "CCCCCCCCCCCC(=O)NCCNCCO" . The compound has a molecular weight of 286.45 g/mol .


Physical And Chemical Properties Analysis

“N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide” has a molecular weight of 286.45 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Biomaterials and Drug Delivery

Compounds with complex structures, including cholesteryl and aminoethyl groups, often find applications in the development of biomaterials. Chitosan, for example, is an aminopolysaccharide biopolymer known for its unique chemical structure, which includes reactive hydroxyl and amino groups. It displays excellent biocompatibility, physical stability, and is used in various applications, including drug delivery systems. The incorporation of cholesterol-based compounds can enhance the membrane interaction properties of these biomaterials, making them suitable for targeted drug delivery applications (Raafat & Sahl, 2009).

Pharmaceutical Research

Compounds containing hydroxyethyl and aminoethyl groups are often explored for their pharmaceutical applications. Imidazole derivatives, including those with modifications similar to the query compound, have been reviewed for their antitumor activity. Such compounds are of interest in the synthesis of drugs with potential biological properties, including antitumor drugs (Iradyan et al., 2009).

Environmental and Toxicological Studies

Understanding the environmental impact and toxicological profile of complex organic compounds is crucial. Ethyl tertiary-butyl ether (ETBE), for instance, has been extensively studied for its toxicological impact. Such studies are critical for assessing the safety and environmental risk of chemical compounds used in pharmaceuticals and other industries. The review of ETBE's toxicological profile provides insights into methodologies that could be applied to similar compounds for environmental and health risk assessments (Mcgregor, 2007).

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-N-[2-(2-hydroxyethylamino)ethyl]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O2/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-25-21-24(30(36)34-18-17-33-19-20-35)13-15-31(25,4)29(26)14-16-32(27,28)5/h9,22-24,26-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,24+,26+,27-,28+,29+,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSSEJDKSHOEN-SDRVUZNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCCNCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCCNCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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